5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxy group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a suitable pyridine derivative, followed by the introduction of the benzoxazole moiety through a condensation reaction. The hydroxy group can be introduced via a hydroxylation reaction. The final step often involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the bromination step and specialized catalysts for the condensation and hydroxylation reactions. Solvent selection and temperature control are also critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzoxazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxypyridine: Shares the bromine and pyridine features but lacks the benzoxazole moiety.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Contains the bromine and hydroxy groups but differs in the overall structure.
Indole derivatives: Similar in having a heterocyclic system but differ in the specific functional groups and overall structure
Uniqueness
The uniqueness of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-2-5-18-16(6-11)24-20(27-18)15-8-14(3-4-17(15)25)23-19(26)12-7-13(21)10-22-9-12/h2-10,25H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLRQWFOMABQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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